(4-Chloro-3-methylphenyl)methanol
Overview
Description
(4-Chloro-3-methylphenyl)methanol, also known as this compound, is an organic compound with the molecular formula C8H9ClO and a molecular weight of 156.61 g/mol . This compound is characterized by the presence of a chloro group and a methyl group attached to a benzene ring, along with a hydroxyl group attached to the benzyl position. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Chloro-3-methylphenyl)methanol can be synthesized through several methods. One common synthetic route involves the reduction of 4-chloro-3-methylbenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol . The reaction typically proceeds under mild conditions and yields the desired alcohol with high purity.
Industrial Production Methods: In industrial settings, 4-chloro-3-methylbenzyl alcohol can be produced on a larger scale using catalytic hydrogenation of 4-chloro-3-methylbenzaldehyde. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out in a suitable solvent, and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: (4-Chloro-3-methylphenyl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Substitution: The hydroxyl group in 4-chloro-3-methylbenzyl alcohol can be substituted with other functional groups using appropriate reagents.
Major Products Formed:
Scientific Research Applications
(4-Chloro-3-methylphenyl)methanol has a wide range of applications in scientific research and industry:
Mechanism of Action
The mechanism of action of 4-chloro-3-methylbenzyl alcohol depends on its specific application. In biochemical studies, it may act as a substrate for enzymes, undergoing enzymatic transformations that provide insights into metabolic pathways . In medicinal chemistry, the compound’s mechanism of action involves interactions with molecular targets, such as receptors or enzymes, leading to desired therapeutic effects .
Comparison with Similar Compounds
- 4-Chlorobenzyl alcohol
- 3-Chloro-4-methylbenzyl alcohol
- 4-Methylbenzyl alcohol
Comparison: (4-Chloro-3-methylphenyl)methanol is unique due to the presence of both a chloro and a methyl group on the benzene ring, which imparts distinct chemical properties compared to its analogs. For instance, 4-chlorobenzyl alcohol lacks the methyl group, while 4-methylbenzyl alcohol lacks the chloro group .
Biological Activity
(4-Chloro-3-methylphenyl)methanol, also known as 4-chloro-m-cresol, is an organic compound with the chemical formula C8H9ClO. This compound has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant case studies and research findings.
- Molecular Formula : C8H9ClO
- Molecular Weight : 170.61 g/mol
- Structure : The compound features a hydroxymethyl group (-CH2OH) attached to a chlorinated aromatic ring.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of the bacterial cell membrane integrity and inhibition of cell wall synthesis.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 128 µg/mL |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents, particularly in treating resistant strains of bacteria.
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies. One notable study focused on its effects on human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The compound demonstrated significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation.
Cell Line | IC50 (µM) |
---|---|
A549 | 15.4 |
MDA-MB-231 | 12.8 |
The proposed mechanism involves inducing apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects in vitro. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Case Studies
- Antimicrobial Efficacy in Agricultural Settings : A field study assessed the efficacy of this compound as a fungicide against Botrytis cinerea, a pathogen responsible for gray mold disease in grapes. The compound reduced fungal growth by over 70% when applied at concentrations of 100 µg/mL.
- Cancer Treatment Trials : Clinical trials involving patients with advanced lung cancer have explored the use of this compound in combination with traditional chemotherapy drugs. Preliminary results indicate enhanced efficacy and reduced side effects compared to chemotherapy alone.
Properties
IUPAC Name |
(4-chloro-3-methylphenyl)methanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-6-4-7(5-10)2-3-8(6)9/h2-4,10H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUKRMJKVDIQAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CO)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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